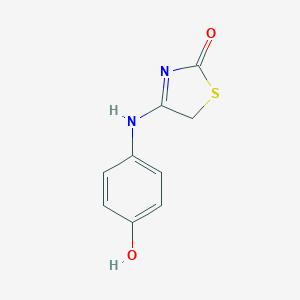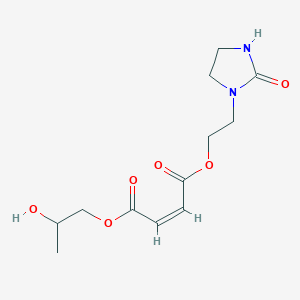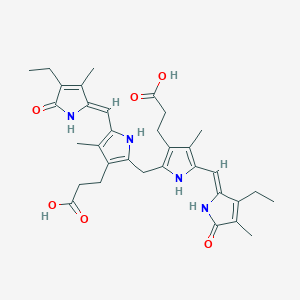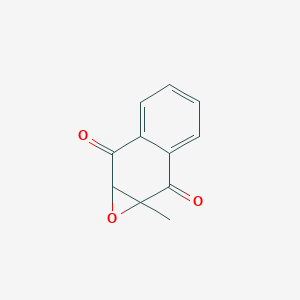
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- is a chemical compound that belongs to the thioxanthenone family. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- is not fully understood. However, it is believed that the compound interacts with various biomolecules, including DNA, RNA, and proteins, leading to their modification or degradation. Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has also been shown to generate reactive oxygen species, which can induce oxidative stress and cell death.
Biochemische Und Physiologische Effekte
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Moreover, thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has been reported to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity and yield. Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- is also stable under various conditions, making it suitable for long-term storage and transportation. However, thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has some limitations for lab experiments. It is highly toxic and requires careful handling and disposal. Moreover, thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has limited solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has several potential future directions. One possible direction is the development of new fluorescent probes based on thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- for the detection and quantification of various analytes. Another direction is the optimization of thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- as a photosensitizer for photodynamic therapy, including the improvement of its efficacy and selectivity. Moreover, thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- can be further studied for its potential as a drug candidate for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion
In conclusion, thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- is a chemical compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has great potential for further scientific research and development, and its applications can have a significant impact on various fields.
Synthesemethoden
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- can be synthesized using various methods. One of the most common methods is the reaction of 4-methylpiperazine with thioxanthen-9-one in the presence of a suitable catalyst. The reaction takes place under mild conditions and yields thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- in high purity and yield.
Wissenschaftliche Forschungsanwendungen
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has been extensively studied for its potential applications in various fields. It has been used as a fluorescent probe to detect and quantify various analytes, including metal ions, amino acids, and proteins. Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has also been used as a photosensitizer in photodynamic therapy, a promising cancer treatment modality.
Eigenschaften
CAS-Nummer |
19057-91-1 |
|---|---|
Produktname |
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- |
Molekularformel |
C19H20N2OS |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
4-methyl-1-(4-methylpiperazin-1-yl)thioxanthen-9-one |
InChI |
InChI=1S/C19H20N2OS/c1-13-7-8-15(21-11-9-20(2)10-12-21)17-18(22)14-5-3-4-6-16(14)23-19(13)17/h3-8H,9-12H2,1-2H3 |
InChI-Schlüssel |
AVIAHTQKEGGJDV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)N3CCN(CC3)C)C(=O)C4=CC=CC=C4S2 |
Kanonische SMILES |
CC1=C2C(=C(C=C1)N3CCN(CC3)C)C(=O)C4=CC=CC=C4S2 |
Andere CAS-Nummern |
19057-91-1 |
Synonyme |
4-Methyl-1-(4-methyl-1-piperazinyl)-9H-thioxanthen-9-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)
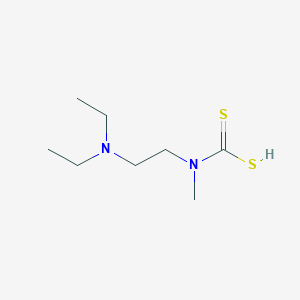
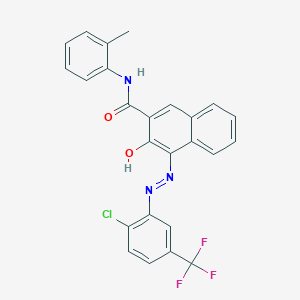
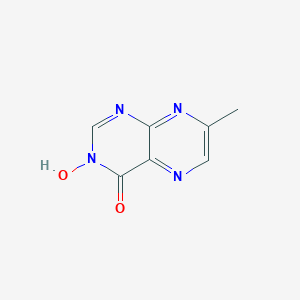
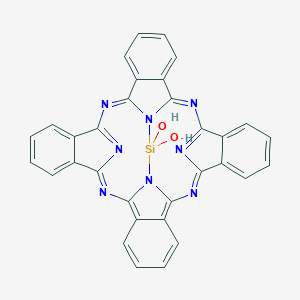
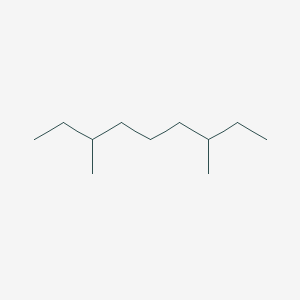
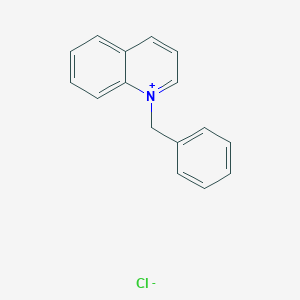
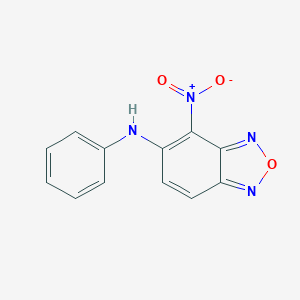
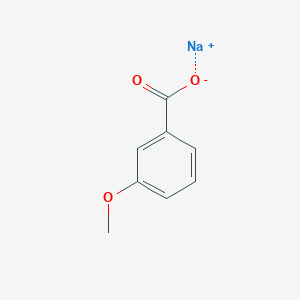
acetate](/img/structure/B103585.png)
